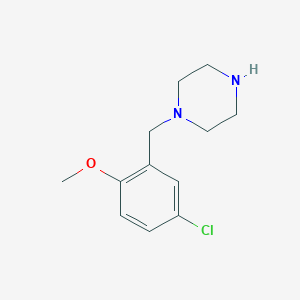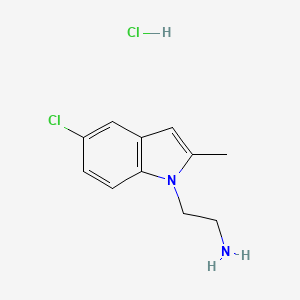
(2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a useful research compound. Its molecular formula is C12H10Cl2N2O5S and its molecular weight is 365.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
- Synthesis of Chlorohydroxybenzenesulfonyl Derivatives : 2,4-Dichlorophenyl compounds have been synthesized and studied for their potential as herbicides, showcasing their utility in agricultural chemistry (Cremlyn & Cronje, 1979).
Chemical and Physical Properties
- Conductance and Solvent Behavior : Research has been conducted on the conductance of similar chlorophenyl-dioxopyrimidine compounds in solvent mixtures, providing insights into their interactions and solvent properties (Gaware, 2021).
- Thermodynamic Studies : Thermodynamic properties like Gibb’s free energy, entropy change, and enthalpy change of similar compounds have been studied, indicating their potential for various chemical applications (Gaware, 2020).
Environmental Impact and Detection
- Herbicide Transformation Products : Investigations into the environmental waters have included the detection of transformation products of similar herbicides, relevant for environmental monitoring and safety (Laganà et al., 2002).
Chemical Reactions and Mechanisms
- Sulfonation and Sulfation Reactions : Studies on the sulfonation of dichlorophenols, including compounds similar to (2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, provide detailed insights into chemical reaction mechanisms (Wit & Cerfontain, 2010).
Optical Properties and Imaging
- Fluorescence Probes for pH Sensing : Indolium-based fluorescence probes, which could be structurally related to dichlorophenyl-dioxopyrimidine compounds, have been developed for detecting extreme acidity or alkalinity, useful in various scientific applications (Li et al., 2019).
Orientations Futures
While specific future directions for “(2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate” are not available, there is a general interest in the synthesis of new derivatives of pyrimidines and other heterocyclic compounds due to their diverse biological activities . These compounds could potentially be explored for newer therapeutic possibilities .
Propriétés
IUPAC Name |
(2,4-dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O5S/c1-15-6-10(11(17)16(2)12(15)18)22(19,20)21-9-4-3-7(13)5-8(9)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFMNEIGYYOQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
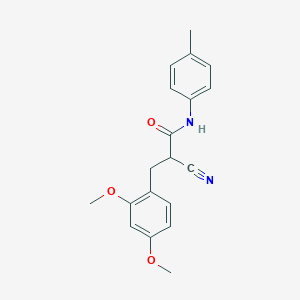
![N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2499504.png)
![5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2499506.png)
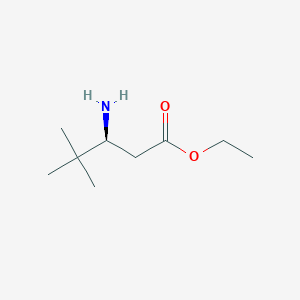


![N-[(2-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2499514.png)
![2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2499515.png)
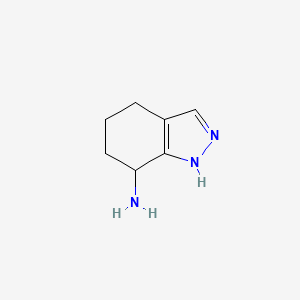
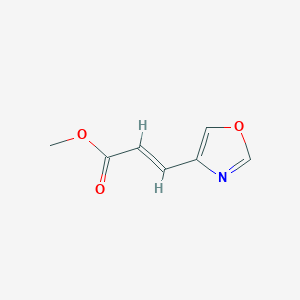

![3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499521.png)
